molecular formula C12H8F3N3O B1391139 2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinamide CAS No. 1214335-39-3

2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinamide

Cat. No. B1391139
CAS RN: 1214335-39-3
M. Wt: 267.21 g/mol
InChI Key: JPSXOXPIYMJEIH-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinamide (2-PFTN) is a synthetic compound that has recently gained attention due to its potential therapeutic applications. 2-PFTN is a member of the nicotinamide family, which is a group of compounds derived from nicotinic acid, a precursor to the neurotransmitter, niacin. 2-PFTN has been studied for its potential to modulate the activity of various enzymes and receptors, as well as its ability to modulate cell signaling pathways.

Scientific Research Applications

Synthesis of Chemical Compounds

  • The synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the synthesis of the herbicide trifloxysulfuron, can be achieved from nicotinamide via various chemical processes. This synthesis illustrates the utility of nicotinamide derivatives in agricultural chemistry (Zuo Hang-dong, 2010).

Inhibitors for Enzyme Studies

  • Amides derived from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid, related to nicotinamide, were identified as potent inhibitors of the human nicotinamide phosphoribosyltransferase (NAMPT) enzyme. These compounds exhibited nanomolar antiproliferative activities against human tumor lines, demonstrating their potential in cancer research (A. M. Giannetti et al., 2013).

Development of Pharmaceuticals

  • Novel routes to 2-trifluoromethyl-nicotinic acid derivatives involve synthesis of the pyridine ring. These compounds serve as intermediates in the manufacture of COMT inhibitors, indicating their significance in pharmaceutical development (L. Kiss et al., 2008).

Crystallography and Molecular Studies

  • The crystal structure and electrostatic properties of nicotinamide have been determined using X-ray and neutron diffraction experiments. Understanding the molecular conformation and electron distribution of nicotinamide is critical for its applications in various fields, including biochemistry and material science (Miwa et al., 1999).

Metabolic Studies in Plants and Animals

  • Nicotinamide derivatives play significant roles in the metabolic processes of various organisms. For example, studies on the metabolism of nicotinamide in plants like Arabidopsis thaliana and Oryza sativa revealed its use in nucleotide synthesis and conversion to nicotinic acid (Ayu Matsui et al., 2007).

Chemoselective Reduction Research

  • Research on the chemoselective reduction of pyridine derivatives, like nicotinamide, has led to the production of novel compounds. These studies contribute to organic chemistry, particularly in understanding reaction mechanisms and synthesizing new molecules (T. Goto et al., 1987).

Biochemical Evaluation

  • Nicotinamide derivatives have been evaluated for their biochemical properties, especially as NADH analogue coenzymes. This research is crucial in the field of biocatalysis and understanding metabolic pathways (Natashya Falcone et al., 2019).

properties

IUPAC Name

2-pyridin-3-yl-6-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O/c13-12(14,15)9-4-3-8(11(16)19)10(18-9)7-2-1-5-17-6-7/h1-6H,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSXOXPIYMJEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC(=N2)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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